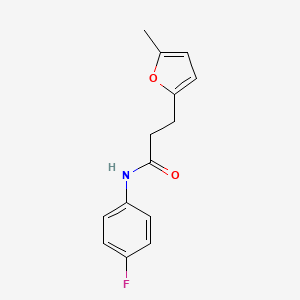![molecular formula C19H18ClN B2575723 (E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine CAS No. 1660146-76-8](/img/structure/B2575723.png)
(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine is an organic compound with a complex structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine typically involves multiple steps, starting with the preparation of the core phenyl ring structure. One common method involves the Sonogashira coupling reaction to introduce the phenylethynyl group. This is followed by a series of substitution reactions to introduce the chloro and tert-butyl groups. The final step often involves the formation of the imine (methylidene) group through a condensation reaction with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine can undergo a variety of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form various oxygenated derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction of the imine group can yield the corresponding amine.
Scientific Research Applications
(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the interactions of small molecules with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can engage in π-π interactions with aromatic residues, while the imine group can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
- **(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine
- **(E)-tert-butyl({[5-bromo-2-(2-phenylethynyl)phenyl]methylidene})amine
- **(E)-tert-butyl({[5-fluoro-2-(2-phenylethynyl)phenyl]methylidene})amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, in particular, can influence its interactions with biological targets and its overall stability.
Properties
IUPAC Name |
N-tert-butyl-1-[5-chloro-2-(2-phenylethynyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN/c1-19(2,3)21-14-17-13-18(20)12-11-16(17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXDNFXXFPFUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=C(C=CC(=C1)Cl)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575644.png)
![2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2575645.png)

![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2575648.png)
![4-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2575650.png)

![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)



![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)
